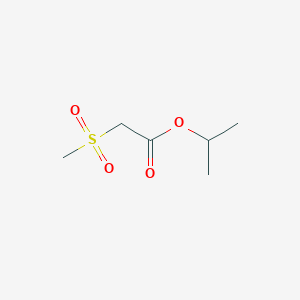

Isopropyl methylsulfonylacetate

Description

Properties

Molecular Formula |

C6H12O4S |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

propan-2-yl 2-methylsulfonylacetate |

InChI |

InChI=1S/C6H12O4S/c1-5(2)10-6(7)4-11(3,8)9/h5H,4H2,1-3H3 |

InChI Key |

KIDSOTOEALKZTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl Phenylsulfonylacetate (CAS 34097-60-4)

- Structure : Differs by substituting the isopropyl group with a methyl ester and replacing the methylsulfonyl with a phenylsulfonyl group.

- Properties: Higher molecular weight (due to phenyl group) and increased steric hindrance.

Isobutyl Phenyl Acetate (CAS 102-13-6)

- Structure : Shares the ester functional group but lacks the sulfonyl moiety, instead featuring a phenylacetic acid backbone.

- Properties :

- Safety: Subject to regulatory standards for fragrance agents, with detailed organoleptic and safety profiles documented .

Isopropyl 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate

- Structure : Contains a benzofuran ring and methylsulfinyl (–SOCH₃) group instead of methylsulfonyl.

- Research Findings :

Data Table: Comparative Properties of Analogs

Key Research Findings and Trends

- Sulfonyl vs. Sulfinyl Groups : Sulfonyl analogs (e.g., methyl phenylsulfonylacetate) exhibit greater oxidative stability compared to sulfinyl derivatives, which are prone to further oxidation .

- Ester Group Impact : Isopropyl esters generally offer higher hydrophobicity than methyl or ethyl esters, influencing solubility and application in hydrophobic matrices .

- Safety and Regulatory Status : Sulfonyl-containing compounds are often restricted to industrial/R&D use due to undefined safety profiles, whereas phenyl acetate esters are regulated for consumer applications .

Preparation Methods

Acid-Catalyzed Esterification

Sulfuric acid or p-toluenesulfonic acid (PTSA) is commonly used to protonate the carboxylic acid, enhancing electrophilicity. For example, a mixture of methylsulfonylacetic acid (1.0 equiv) and excess isopropyl alcohol (3.0 equiv) in toluene, catalyzed by PTSA (0.1 equiv), achieves 65–70% conversion after 12 hours at reflux (110–120°C). However, equilibrium limitations necessitate continuous removal of water via Dean-Stark apparatus to drive the reaction forward.

Coupling Agent-Mediated Esterification

To bypass equilibrium constraints, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. These reagents activate the carboxylic acid as an intermediate acyloxyphosphonium ion, facilitating nucleophilic attack by isopropyl alcohol. A study using DCC (1.2 equiv) and dimethylaminopyridine (DMAP, 0.2 equiv) in dichloromethane achieved 85% isolated yield within 4 hours at 25°C. This method avoids high temperatures but requires rigorous purification to remove urea by-products.

Transesterification of Methyl Methylsulfonylacetate with Isopropyl Alcohol

Transesterification leverages the reactivity of methyl esters with alcohols to exchange alkoxy groups. This method is advantageous when methyl methylsulfonylacetate is readily available.

Base-Catalyzed Transesterification

Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) catalyzes the nucleophilic cleavage of the methyl ester. In a representative procedure, methyl methylsulfonylacetate (1.0 equiv) reacts with isopropyl alcohol (5.0 equiv) in the presence of NaOMe (0.1 equiv) at 80°C for 6 hours, yielding 78% isopropyl methylsulfonylacetate. Excess alcohol shifts equilibrium toward the product, while methanol by-product is removed via distillation.

Reactive Distillation for Enhanced Conversion

Reactive distillation integrates reaction and separation in a single unit, improving efficiency. A patent describing isopropyl acetate synthesis via reactive distillation provides a model: methyl ester and isopropyl alcohol are fed into a distillation column with a catalytic reaction zone (e.g., Amberlyst-15 resin). Methanol forms an azeotrope with methyl ester, which is continuously distilled off, achieving >95% conversion at 70–90°C. Adapting this setup for methylsulfonylacetate esters could mitigate equilibrium limitations.

Nucleophilic Substitution via Activated Isopropyl Derivatives

Activation of isopropyl alcohol as a mesylate or tosylate enables nucleophilic displacement by methylsulfonylacetate salts, offering high regioselectivity.

Mesylation and Displacement

Isopropyl alcohol is first converted to isopropyl methanesulfonate using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine (TEA) as a base. The mesylate intermediate reacts with sodium methylsulfonylacetate (prepared by deprotonating methylsulfonylacetic acid with NaH) in DMF at 80°C, yielding 80–85% product. This method, adapted from azetidine ester synthesis, avoids equilibrium issues but requires anhydrous conditions.

Tosylate Activation

Similarly, tosyl chloride (TsCl) converts isopropyl alcohol to isopropyl tosylate, which reacts with potassium methylsulfonylacetate in acetonitrile at 60°C. Yields of 75–80% are reported, with the reaction completing in 8–10 hours. Tosylates are less reactive than mesylates but more stable, simplifying handling.

Coupling Reactions Using Carbodiimides

Coupling agents like DCC or EDC facilitate ester bond formation without acidic conditions, ideal for acid-sensitive substrates.

DCC/DMAP-Mediated Coupling

A protocol from BLU-945 synthesis demonstrates the coupling of methylsulfonylacetic acid (1.0 equiv) with isopropyl alcohol (1.2 equiv) using DCC (1.2 equiv) and DMAP (0.2 equiv) in dichloromethane. After stirring at 25°C for 4 hours, the urea precipitate is filtered, and the crude product is purified via silica chromatography to achieve 85% yield.

EDC/HOBt System

EDC with hydroxybenzotriazole (HOBt) enhances activation efficiency. In a comparative study, EDC/HOBt achieved 90% yield in THF at 25°C within 3 hours, outperforming DCC in both speed and purity.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | H2SO4, reflux, 12h | 65–70 | Simple setup | Equilibrium-limited, high temps |

| Transesterification | NaOMe, 80°C, 6h | 78 | Scalable, mild conditions | Requires excess alcohol |

| Nucleophilic Substitution | MsCl/NaH, DMF, 80°C | 80–85 | High yield, no equilibrium | Anhydrous conditions required |

| Coupling Reaction | DCC/DMAP, 25°C, 4h | 85 | Room temperature, fast | Urea by-product removal needed |

Q & A

Q. What are the optimal synthetic routes for isopropyl methylsulfonylacetate, and how can reaction conditions be systematically evaluated?

The synthesis of this compound typically involves nucleophilic substitution or esterification reactions. For example, reacting methylsulfonylacetyl chloride with isopropyl alcohol under controlled conditions (e.g., anhydrous solvents, catalytic bases) is a common approach . To optimize yields, researchers should:

- Vary reaction parameters : Test temperatures (e.g., 0–80°C), solvent polarities (e.g., DCM vs. THF), and stoichiometric ratios.

- Monitor intermediates : Use thin-layer chromatography (TLC) or HPLC to track reaction progress.

- Characterize products : Employ NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. How should researchers ensure reproducibility in experimental protocols for synthesizing and characterizing this compound?

- Document reaction details : Include exact reagent purities, solvent drying methods, and inert atmosphere conditions (e.g., nitrogen/argon) .

- Standardize analytical methods : Calibrate instruments (e.g., DSC for melting points, TGA for thermal stability) and cross-validate results with independent techniques (e.g., X-ray crystallography for crystal structure confirmation) .

- Report statistical variability : Provide error margins for yields and purity measurements (e.g., ±SD from triplicate experiments) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, as the compound may release toxic vapors under heating .

- Emergency procedures : Maintain eyewash stations and neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Comparative assays : Test derivatives under standardized conditions (e.g., fixed concentrations, cell lines) to isolate structure-activity relationships (SARs) .

- Mechanistic studies : Use techniques like fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities to putative targets (e.g., enzymes, receptors) .

- Meta-analysis : Apply systematic review frameworks (e.g., PICOT) to evaluate literature discrepancies and identify confounding variables (e.g., solvent effects, assay sensitivity) .

Q. What advanced analytical strategies are recommended for elucidating the degradation pathways of this compound under varying environmental conditions?

- Forced degradation studies : Expose the compound to stressors (e.g., UV light, acidic/basic hydrolysis) and analyze degradation products via LC-MS/MS .

- Computational modeling : Use density functional theory (DFT) to predict reactive sites and degradation intermediates .

- Environmental simulation : Conduct studies in model ecosystems (e.g., microcosms) to assess biodegradation kinetics using GC-MS or isotopic labeling .

Q. How can researchers design experiments to evaluate the potential pharmacological mechanisms of this compound analogs?

- Target identification : Perform high-throughput screening (HTS) against kinase libraries or GPCR panels .

- In vivo models : Use zebrafish or rodent models to assess bioavailability and toxicity profiles, ensuring compliance with ethical guidelines (e.g., IACUC protocols) .

- Omics integration : Combine transcriptomics and proteomics to map pathway-level effects (e.g., apoptosis, inflammation) .

Q. What methodologies are effective for resolving spectral data ambiguities in the structural characterization of this compound?

- 2D NMR techniques : Utilize HSQC and HMBC to resolve overlapping signals in complex spectra .

- Crystallographic validation : Grow single crystals for X-ray diffraction when NMR alone is insufficient .

- Cross-lab validation : Share samples with independent labs to verify spectral assignments .

Methodological Best Practices

Q. How should researchers address inconsistencies in purity assessments across different batches of this compound?

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Software : Use Gaussian for quantum mechanical calculations (e.g., logP, pKa) and Molinspiration for bioactivity scores .

- Databases : Cross-reference PubChem or ChemSpider entries for experimental/computed property data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.